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Compound of Interest

Compound Name: N-Methylolmaleimide

Cat. No.: B018391

N-Methylolmaleimide: An In-depth Technical
Guide

Disclaimer: Direct experimental data for N-Methylolmaleimide is scarce in publicly available
scientific literature. The following information is substantially based on the known chemistry of
maleimides, the analogous compound N-(hydroxymethyl)phthalimide, and general synthetic
methodologies for N-substituted imides. Researchers should validate this information through
experimental work.

Introduction

N-Methylolmaleimide is an organic compound featuring a maleimide ring functionalized with a
hydroxymethyl group on the nitrogen atom. This structure combines the reactivity of the
maleimide's carbon-carbon double bond with the chemical versatility of a primary alcohol. The
maleimide moiety is well-known for its high reactivity towards thiols via a Michael addition
reaction, a cornerstone of bioconjugation chemistry. The presence of the hydroxymethyl group
introduces a site for further chemical modification, such as esterification or etherification,
making N-Methylolmaleimide a potentially valuable bifunctional building block in the synthesis
of polymers, crosslinking agents, and bioconjugates.

Chemical Structure and Properties
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The chemical structure of N-Methylolmaleimide consists of a five-membered dicarboximide
ring with a double bond and a hydroxymethyl group attached to the nitrogen atom.

Chemical Structure Diagram
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Figure 1: Chemical structure of N-Methylolmaleimide.

Predicted Chemical and Physical Properties

Quantitative data for N-Methylolmaleimide is not readily available. The following table
presents predicted properties based on its structure and data from analogous compounds.
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Property Predicted Value Notes
Molecular Formula CsHsNOs
Molecular Weight 127.09 g/mol
] ) ] ) Based on similar small organic
Appearance Likely a white to off-white solid
molecules.
For comparison, N-
o ethylmaleimide has a melting
_ _ Expected to be a solid with a _
Melting Point ] ) ) point of 45 °C. The hydroxyl
defined melting point _ _
group may increase this due to
hydrogen bonding.
Soluble in water and polar The hydroxyl group is
Solubility organic solvents (e.g., ethanol,  expected to confer aqueous
DMF, DMSO) solubility.
The double bond is highly
o reactive towards thiols. The The maleimide moiety is an
Reactivity

hydroxyl group can undergo

typical alcohol reactions.

excellent Michael acceptor.

Synthesis

A plausible synthetic route to N-Methylolmaleimide involves the reaction of maleimide with

formaldehyde. This is a common method for the N-hydroxymethylation of imides.

Proposed Synthesis Pathway
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Proposed Synthesis of N-Methylolmaleimide

Gormaldehyde (an

Base catalyst
(e.g., K2CO3)
Room Temperature
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Figure 2: Proposed synthesis of N-Methylolmaleimide from maleimide and formaldehyde.

Experimental Protocol: General Procedure for N-
Hydroxymethylation of Imides

This protocol is a general method and would require optimization for the specific synthesis of

N-MethyloImaleimide.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleimide
in a suitable solvent such as water or a mixture of water and a polar organic solvent.

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde
(e.g., 37% in water), typically in a slight molar excess.

Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate or
triethylamine, to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature. Monitor the progress of the
reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or
High-Performance Liquid Chromatography (HPLC).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b018391?utm_src=pdf-body-img
https://www.benchchem.com/product/b018391?utm_src=pdf-body
https://www.benchchem.com/product/b018391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup and Purification: Once the reaction is complete, the product can be isolated by
extraction with an organic solvent. The organic layers are then combined, dried over an
anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Applications

The reactivity of N-Methylolmaleimide is dominated by two key functional groups: the
maleimide double bond and the hydroxymethyl group.

Reactions of the Maleimide Group

The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor,
particularly with soft nucleophiles like thiols. This reaction is rapid and highly selective under
physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This specific reactivity is
the basis for the widespread use of maleimides in bioconjugation for labeling proteins and other
biomolecules at cysteine residues.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of common organic
transformations, including:

« Esterification: Reaction with carboxylic acids or their derivatives to form esters.

 Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to
form ethers.

» Oxidation: Oxidation to an aldehyde or carboxylic acid.

This dual reactivity makes N-Methylolmaleimide a candidate for the synthesis of
heterobifunctional crosslinkers, where the maleimide can be used to attach to a protein, and
the hydroxyl group can be used to link to another molecule or a solid support.

Potential Signaling Pathways and Experimental
Workflows
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Given its reactivity towards thiols, N-Methylolmaleimide could be used as a probe to study
signaling pathways involving cysteine-containing proteins. For example, it could be used to
selectively block or label cysteine residues in enzymes or receptors to investigate their function.

Experimental Workflow for Protein Labeling

(Protein with Cysteine Residue) (N—Methylolmaleimide)

Conjugation Reaction
(pH 6.5-7.5)

Purification
(e.g., Size Exclusion Chromatography)

Analysis
(e.g., Mass Spectrometry, SDS-PAGE)
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Figure 3: A generalized experimental workflow for the use of N-Methylolmaleimide in protein
labeling.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for N-Methylolmaleimide is not available. The following are
predictions based on its structure.

Spectroscopy Predicted Key Signals

- A singlet for the two equivalent olefinic protons
of the maleimide ring (6 ~6.7-7.0 ppm).- A
singlet or a triplet (if coupled to the hydroxyl

1H NMR proton) for the methylene protons of the
hydroxymethyl group (& ~4.5-5.5 ppm).- A broad
singlet for the hydroxyl proton (variable chemical
shift).

- A signal for the carbonyl carbons (6 ~170
m).- A signal for the olefinic carbons (6 ~134
15C NMR ppm) .9 (
ppm).- A signal for the methylene carbon of the

hydroxymethyl group (& ~60-70 ppm).

- A broad absorption band for the O-H stretch of
the alcohol (~3200-3600 cm™1).- A strong
Infrared (IR) absorption for the C=0 stretch of the imide
(~1700-1780 cm™1).- An absorption for the C=C
stretch of the alkene (~1600-1680 cm™1).

Conclusion

N-Methylolmaleimide is a potentially valuable bifunctional molecule that combines the thiol-
reactive properties of the maleimide group with the versatility of a hydroxymethyl group. While
direct experimental data is limited, its synthesis and reactivity can be reasonably predicted
based on the well-established chemistry of related compounds. Its ability to participate in
bioconjugation reactions and serve as a platform for further chemical modification suggests its
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utility in the development of novel materials, probes, and therapeutic agents. Further research
is warranted to fully characterize this compound and explore its applications.

 To cite this document: BenchChem. [N-Methylolmaleimide chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018391#n-methylolmaleimide-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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